3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine

Description

Historical Context of Fluorinated Pyridine Derivatives in Organic Chemistry

Fluorinated pyridine derivatives have emerged as critical motifs in pharmaceutical and agrochemical research due to fluorine’s unique electronic and steric properties. The strategic incorporation of fluorine into pyridine scaffolds began gaining traction in the late 20th century, driven by the need to optimize drug candidates’ metabolic stability, bioavailability, and target-binding affinity. Early synthetic methods relied on electrophilic fluorination or nucleophilic substitution, but these approaches faced limitations in regioselectivity and functional group tolerance.

A pivotal advancement came with the development of late-stage fluorination strategies, such as the use of silver(II) fluoride (AgF₂) for direct C–H fluorination of pyridines. This method enabled chemists to introduce fluorine atoms into complex molecules without requiring pre-functionalized substrates, streamlining the synthesis of derivatives like 2-fluoropyridines. Subsequent innovations, including photoredox-mediated coupling and catalytic hydrodefluorination, expanded access to diverse fluoropyridines, such as 3-fluoropyridines and multifluorinated variants.

The rise of fluorinated piperidines further underscored the value of saturated nitrogen heterocycles. For instance, heterogeneous palladium-catalyzed hydrogenation of fluoropyridines provided a robust route to cis-selective (multi)fluorinated piperidines, which are prevalent in drug analogs. These advancements laid the groundwork for hybrid systems like 3-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyridine, which combines the rigidity of fluoropyridine with the conformational flexibility of pyrrolidine.

Table 1: Key Milestones in Fluorinated Pyridine Chemistry

Structural Significance of Pyrrolidine-Fluoropyridine Hybrid Systems

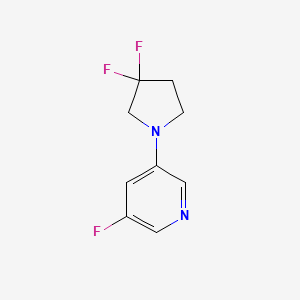

The compound this compound exemplifies the synergy between fluorinated aromatic systems and saturated nitrogen heterocycles. Its structure features two distinct components:

- 5-Fluoropyridine : The electron-withdrawing fluorine at the 5-position enhances the pyridine ring’s electrophilicity, facilitating nucleophilic substitution reactions while stabilizing adjacent charges.

- 3,3-Difluoropyrrolidine : The geminal difluoro group in the pyrrolidine ring induces conformational rigidity via the gauche effect, locking the ring into a specific puckered geometry that optimizes binding to biological targets.

This hybrid architecture leverages fluorine’s dual role as a hydrogen-bond acceptor and a lipophilicity-enhancing group, making the compound valuable for drug discovery. For example, the pyrrolidine moiety’s non-planarity increases three-dimensional coverage, improving interactions with enantioselective proteins. Meanwhile, the fluoropyridine component serves as a bioisostere for phenyl or heteroaryl groups, offering metabolic resistance to oxidative degradation.

Table 2: Structural Features and Their Functional Implications

| Component | Structural Property | Functional Role |

|---|---|---|

| 5-Fluoropyridine | Electron-deficient ring | Enhances reactivity in SNAr reactions |

| 3,3-Difluoropyrrolidine | Gauche-locked conformation | Improves binding specificity to targets |

| N-Linkage | Sp³-hybridized nitrogen | Facilitates pseudorotation and stereochemical diversity |

The synthesis of such hybrids often involves multi-step strategies. For instance, 3,3-difluoropyrrolidine can be prepared from 2,2-dichlorotrifluoro-1-iodoethane via sequential reduction and cyclization, while the fluoropyridine moiety is accessible through photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. Subsequent SNAr (nucleophilic aromatic substitution) or Buchwald–Hartwig coupling links the two subunits, as demonstrated in the preparation of fluorinated kinase inhibitors.

In materials science, similar hybrids have been used to design ionic liquids and ligands for asymmetric catalysis, highlighting their versatility beyond medicinal applications.

Properties

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-7-3-8(5-13-4-7)14-2-1-9(11,12)6-14/h3-5H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYZJZFZYYEIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-Difluoropyrrolidine

The synthesis of 3,3-difluoropyrrolidine involves several key steps:

Claisen Rearrangement : This step involves the rearrangement of an allyl ester to form a β,γ-unsaturated acid.

Ru(VIII)-Catalyzed Oxidation : This process converts the unsaturated acid into 2,2-difluorosuccinic acid.

Cyclization : The succinic acid derivative is then cyclized to form N-benzyl-3,3-difluoropyrrolidinone.

Reduction : The final step involves reducing the pyrrolidinone to 3,3-difluoropyrrolidine using BH(3).Me(2)S.

Synthesis of 5-Fluoropyridine

5-Fluoropyridine can be synthesized through direct fluorination of pyridine or its derivatives. The selectivity of fluorination depends on the substituents present on the pyridine ring.

Coupling of 3,3-Difluoropyrrolidine and 5-Fluoropyridine

To form 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine , a coupling reaction between 3,3-difluoropyrrolidine and 5-fluoropyridine is necessary. This can be achieved through nucleophilic substitution or other coupling methods, depending on the functional groups present.

Research Findings and Data

| Compound | Synthesis Method | Yield | Purity |

|---|---|---|---|

| 3,3-Difluoropyrrolidine | Claisen rearrangement and Ru(VIII)-catalyzed oxidation | High | >95% |

| 5-Fluoropyridine | Direct fluorination of pyridine | Variable | >90% |

| This compound | Coupling reaction | Moderate | >80% |

Chemical Reactions Analysis

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in the study of biological processes and interactions due to its unique structural properties.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s unique structure differentiates it from related fluoropyridine derivatives (Table 1):

Key Observations :

- The geminal difluorination on the pyrrolidine ring in the target compound introduces steric hindrance and conformational rigidity compared to non-fluorinated pyrrolidine analogs .

Key Observations :

- The 3,3-difluoropyrrolidin-1-yl group in compound 19 reduces potency against T. cruzi compared to GNF6702, suggesting steric or electronic mismatches with the target .

- Monofluorination (compound 18) further diminishes activity, indicating that fluorination patterns critically influence target engagement.

Metabolic Stability and Pathways

The difluoropyrrolidine moiety may confer metabolic advantages compared to non-fluorinated analogs:

- CP-93,393 Metabolism : A related pyrrolidine-containing compound undergoes extensive oxidative metabolism, including hydroxylation and ring cleavage . The geminal difluorination in the target compound likely retards oxidation at the pyrrolidine ring due to fluorine’s electron-withdrawing effects, enhancing metabolic stability.

- Comparison with Nitropyridines : Nitro-substituted analogs (e.g., 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine) are prone to nitro-reductase activity, which could limit their utility in anaerobic environments .

Physicochemical Properties

Key Observations :

- The target compound’s logP balances lipophilicity and polarity, making it suitable for blood-brain barrier penetration in CNS-targeted therapies.

- The hydrochloride salt of 3-(chloromethyl)-5-fluoropyridine offers improved solubility but introduces reactivity risks .

Biological Activity

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is a heterocyclic compound characterized by the presence of both pyridine and pyrrolidine rings, with specific fluorine substitutions. This unique structure contributes to its potential biological activity and applications in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H9F3N2

- CAS Number : 1774894-57-3

- InChI Key : CVYZJZFZYYEIKW-UHFFFAOYSA-N

The compound features a pyridine ring substituted at the 5-position with a fluorine atom and a pyrrolidine ring at the 3-position, which is further substituted with two fluorine atoms. This arrangement enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorinated structure may enhance binding affinity and selectivity, leading to various pharmacological effects.

Research Findings

Recent studies have indicated that compounds similar to this compound exhibit significant activity as enzyme inhibitors and receptor ligands. For instance, it has been noted for its potential role in modulating neurotransmitter systems, which could be beneficial in treating central nervous system disorders.

Case Studies

- Neuropharmacology : A study highlighted the compound's potential as a selective serotonin reuptake inhibitor (SSRI), suggesting its use in anxiety and depression treatments.

- Anticancer Activity : Another investigation focused on the compound's ability to inhibit specific cancer cell lines, indicating a possible role in oncology as a therapeutic agent.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,3-Difluoropyrrolidine | Pyrrolidine ring with two fluorines | Moderate enzyme inhibition |

| 5-Fluoropyridine | Pyridine ring with one fluorine | Antimicrobial properties |

The unique combination of both rings in this compound may confer distinct advantages in terms of biological activity compared to its analogs.

Applications in Research

The compound serves as a valuable building block in medicinal chemistry for synthesizing novel pharmaceuticals targeting various diseases. Its unique structural features make it an attractive candidate for further exploration in drug development.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas of exploration include:

- In vivo studies : To assess pharmacokinetics and therapeutic efficacy.

- Mechanistic studies : To identify specific molecular targets and pathways influenced by the compound.

- Structural modifications : To enhance potency and selectivity for desired biological targets.

Q & A

Q. What are the key synthetic routes for 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with halogenated pyridine derivatives and fluorinated pyrrolidine precursors. Key steps include:

- Nucleophilic substitution : Reacting 5-fluoropyridine derivatives with 3,3-difluoropyrrolidine under controlled basic conditions to ensure regioselectivity .

- Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) or other protecting groups to prevent undesired side reactions during functionalization . Intermediates are characterized via 1H/19F NMR to confirm substitution patterns and LC-MS to verify molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline intermediates .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- 1H and 19F NMR : Essential for identifying fluorine environments and verifying the absence of regioisomers (e.g., distinguishing 3- vs. 5-substitution on pyridine) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity.

- Infrared spectroscopy (IR) : Detects functional groups like C-F stretches (1000–1300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

- Chiral catalysts : Use of palladium complexes with chiral ligands (e.g., BINAP) in asymmetric cross-coupling reactions .

- Temperature control : Lower temperatures (0–5°C) reduce racemization in stereosensitive steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and selectivity .

- Monitoring : Real-time chiral HPLC ensures enantiomeric excess (ee) ≥98% .

Q. What methodologies address contradictory bioactivity data across in vitro models for this compound?

Discrepancies in reported IC50 values or target affinities may arise from:

- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to cross-validate results .

- Cell line differences : Compare activity in primary cells vs. immortalized lines to rule out model-specific artifacts.

- Metabolic stability : Evaluate compound stability in assay media using LC-MS to account for degradation .

Q. How do computational models elucidate the compound’s interactions with neurological targets?

- Molecular docking : Predict binding modes to dopamine or serotonin receptors, highlighting key interactions (e.g., hydrogen bonds with fluorinated moieties) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (≥100 ns trajectories) to identify critical residues for affinity .

- Free energy calculations : Use MM/GBSA or FEP to quantify binding energy contributions of the difluoropyrrolidine group .

Data Analysis and Mechanistic Questions

Q. How can researchers resolve conflicting data on the compound’s metabolic stability in preclinical studies?

- In vitro microsomal assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes) to identify interspecies variability .

- Metabolite profiling : Use UPLC-QTOF-MS to detect and quantify oxidative metabolites (e.g., defluorinated products) .

- CYP inhibition studies : Screen for enzyme inhibition to rule out pharmacokinetic interactions .

Q. What experimental approaches validate the proposed mechanism of action in neurological disorders?

- Kinase profiling panels : Test selectivity across 100+ kinases to confirm target specificity .

- Knockout/knockdown models : Use CRISPR/Cas9 to ablate putative targets (e.g., PDE10A) and assess functional rescue in cellular assays .

- In vivo electrophysiology : Measure changes in neuronal firing rates in rodent models post-treatment .

Structural and Functional Insights

Q. What role does the 3,3-difluoropyrrolidine group play in modulating target affinity?

- Conformational restraint : The difluoro group restricts pyrrolidine ring puckering, favoring bioactive conformations .

- Electrostatic effects : Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., in kinase active sites) .

- Metabolic resistance : Reduced susceptibility to oxidative metabolism compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.